p-OctylphenylPhosphate
Description
Contextualization within the Broader Class of Organophosphate Compounds
Organophosphate esters are a subgroup of organophosphorus compounds, which are organic derivatives of phosphorus. researchgate.net Specifically, OPEs are esters of phosphoric acid, characterized by a central phosphate (B84403) molecule linked to one, two, or three organic (alkyl or aryl) groups. wikipedia.org This structure gives rise to mono-, di-, and tri-esters, each with distinct chemical properties and applications. wikipedia.org
The broader family of organophosphorus compounds is diverse, encompassing vital biomolecules like DNA and ATP, as well as synthetic chemicals used as pesticides, herbicides, nerve agents, and flame retardants. wikipedia.org OPEs are most prominent in industrial applications, serving as flame retardants, plasticizers, hydraulic fluids, and various additives. wikipedia.orgmdpi.commdpi.comnih.gov They are physically added to materials rather than being chemically bonded, which can facilitate their release into the environment through processes like leaching and volatilization. wikipedia.orgmdpi.com OPEs can be further classified based on their substituents into categories such as halogenated, alkyl, and aryl OPEs. nih.gov
Historical Trajectories and Evolution of Research on Phosphate Esters
The systematic study of organophosphate compounds began in the early 19th century, with the first synthesis of an OPE, triethyl phosphate (TEP), occurring in 1848. researchgate.net The trajectory of OPE research and application evolved significantly over the following century. In the 1930s and 1940s, research led by Gerhard Schrader in Germany resulted in the development of OPEs as potent insecticides and, concurrently, as nerve agents. wikipedia.orgnih.gov Following World War II, OPEs like parathion (B1678463) and malathion (B1675926) were commercialized as pesticides in the United States. nih.gov
In parallel, OPEs found application as industrial chemicals. Their use as flame retardants in plastics such as cellulose (B213188) nitrate (B79036) and cellulose acetate (B1210297) began in the first half of the 20th century. wikipedia.org However, the production and use of OPEs as flame retardants and plasticizers saw a dramatic increase at the beginning of the 21st century. This surge was a direct consequence of the regulation and banning of polybrominated diphenyl ethers (PBDEs), for which OPEs were considered ideal replacements due to their low cost and effectiveness. mdpi.comfrontiersin.org This increased usage has led to a corresponding rise in research focused on their prevalence and behavior in various environmental compartments. frontiersin.org
Current Research Imperatives and Emerging Challenges for p-Octylphenyl Phosphate
Research on p-Octylphenyl Phosphate, a specific aryl OPE, reflects the broader trends in the field while also presenting unique objectives and obstacles. The primary research imperatives are driven by its specific industrial and scientific applications.
Key Research Imperatives:
Industrial Performance: A significant area of research involves evaluating and optimizing the performance of p-Octylphenyl Phosphate derivatives, such as diphenyl octyl phosphate, as flame-retardant plasticizers in materials like polyvinyl chloride (PVC) and as components in specialty fluids like aircraft hydraulic fluid. nih.govsolubilityofthings.com
Resource Recovery: The mono- and di-ester forms of octylphenyl phosphate (often referred to as Octyl Phenyl Acid Phosphate or OPAP) are being investigated for their utility in solvent extraction processes. iaea.orgresearchgate.net A key application is the recovery of valuable or strategic metals, such as uranium and plutonium, from commercial phosphoric acid or analytical waste streams. iaea.org
Biochemical and Analytical Tools: Isotopically labeled versions of the compound, such as p-Octylphenyl Phosphate-d4, are being developed and used as tools in biochemical research. These are particularly valuable for studying the structural and metabolic pathways of enzymes, such as estrone (B1671321) sulfatase, which is a target in hormone-dependent cancer research. vulcanchem.com
Emerging Challenges:
Synthesis and Purification: A significant challenge, particularly for mono-ester forms like mono-octylphenyl phosphoric acid (MOPPA), is the difficulty in purification. iaea.org These compounds exhibit high aqueous solubility and a tendency to form emulsions during extraction, complicating their isolation and study. iaea.org
Analytical Detection: The development of reliable and sensitive analytical methods is crucial for detecting and quantifying the various forms of p-Octylphenyl Phosphate in complex matrices. mdpi.com This is essential for monitoring its presence in industrial processes, environmental samples, and biological systems. hach.com
Environmental Fate and Mobility: As with many OPEs, understanding the environmental behavior of p-Octylphenyl Phosphate is a key challenge. Research is needed to determine its potential for release from consumer products, its mobility in soil, and its long-term environmental impact. nih.govsolubilityofthings.com
Research Data on p-Octylphenyl Phosphate
The following tables summarize key findings and properties related to p-Octylphenyl Phosphate and its derivatives based on available research.
Table 1: Physicochemical Properties of Octylphenyl Phosphate Derivatives
| Compound Form | Property | Value/Description | Reference |
| Mono-octylphenyl Phosphoric Acid (MOPPA) | pKa Values | pKa1: 3.93, pKa2: 8.10 | iaea.org |
| Mono-octylphenyl Phosphoric Acid (MOPPA) | Key Characteristics | Aqueous solubility, tendency to form emulsions, polymeric in hydrocarbon solvents. | iaea.org |
| Diphenyl octyl phosphate | Water Solubility | 0.14 mg/L | nih.gov |
| Diphenyl octyl phosphate | Log Kow | 6.37 (estimated) | nih.gov |
| Diphenyl octyl phosphate | Soil Mobility | Estimated to be immobile based on high Koc values (13,000-70,000). | nih.gov |
Table 2: Key Research Applications and Challenges for p-Octylphenyl Phosphate
| Research Area | Application/Focus | Associated Challenges | Reference |
| Industrial Chemicals | Flame-retardant plasticizer for polymers (e.g., PVC). | Understanding release from products and long-term environmental impact. | wikipedia.orgnih.govsolubilityofthings.com |
| Resource Recovery | Solvent extractant for uranium and plutonium from waste streams. | Difficulties in purification, emulsion formation, aqueous solubility of mono-esters. | iaea.orgresearchgate.net |
| Biochemical Research | Deuterated standards (p-Octylphenyl Phosphate-d4) for studying enzyme mechanisms (e.g., estrone sulfatase). | Synthesis of specific isotopically labeled analogues. | vulcanchem.com |
| Analytical Chemistry | Development of methods for detection and quantification. | Matrix interference, separating different ester forms (mono-, di-, tri-). | mdpi.comhach.com |
Structure
3D Structure
Properties
Molecular Formula |
C18H25NO2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
InChI Key |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemo Structural Elucidation
Diverse Synthetic Routes for p-Octylphenyl Phosphate (B84403) Production
The synthesis of p-Octylphenyl Phosphate can be achieved through several chemical pathways, primarily involving the phosphorylation of p-octylphenol. The efficiency and outcome of these reactions are heavily influenced by the chosen reagents, catalysts, and process conditions.
Phosphorylation Reaction Pathways and Mechanisms
The primary method for synthesizing p-Octylphenyl Phosphate is through the phosphorylation of p-octylphenol. vulcanchem.com This reaction typically involves a phosphorylating agent that introduces a phosphate group onto the hydroxyl (-OH) group of the phenol. A common laboratory and industrial-scale phosphorylating agent is phosphorus oxychloride (POCl₃). vulcanchem.com The reaction mechanism proceeds through the nucleophilic attack of the phenolic oxygen on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by hydrolysis of the remaining P-Cl bonds to yield the final phosphate ester.
Catalytic Systems and Their Influence on Reaction Efficiency
The efficiency of phosphorylation reactions can be significantly enhanced by the use of catalytic systems. For instance, in related phosphate ester syntheses, zinc acetate (B1210297) (Zn(OAc)₂) has been shown to be an effective catalyst. rsc.org Catalysts like Zn(II) can activate the phosphorylating agent, making it more susceptible to nucleophilic attack by the phenol. rsc.org The choice of base is also critical; bases like cesium carbonate (Cs₂CO₃) can facilitate the reaction by deprotonating the phenol, thereby increasing its nucleophilicity. rsc.org
In some multiphase systems, phase-transfer catalysts such as Triton-X-100, a polyethylene (B3416737) glycol ether, have been employed to facilitate reactions between reactants in different phases. mdpi.com These catalysts work by forming micelles that can bring the aqueous and organic reactants into close proximity, thereby increasing the reaction rate. mdpi.com The selection of the solvent, such as toluene (B28343) or dimethylformamide (DMF), can also influence the reaction yield and selectivity. rsc.org
Process Optimization Strategies for Enhanced Yield, Purity, and Selectivity
Optimizing the synthesis of p-Octylphenyl Phosphate involves a systematic variation of reaction parameters to maximize yield and purity while minimizing byproducts. Key parameters for optimization include temperature, reaction time, and the molar ratios of reactants and catalysts.
For example, studies on related phosphinylation reactions have shown that conducting the reaction at temperatures around 95°C with specific molar ratios of reactants and catalyst can significantly improve the yield. mdpi.com The concentration of the catalyst is also a crucial factor; a certain minimum concentration is often required for the reaction to proceed efficiently. mdpi.com
Purification of the final product is a critical step. Techniques such as recrystallization from appropriate solvents like n-hexane can be used to obtain the pure compound. iaea.org The isolation process may also involve solvent extraction and vacuum drying to remove any residual solvents and moisture. iaea.org
Table 1: Factors Influencing p-Octylphenyl Phosphate Synthesis
| Parameter | Influence on Reaction | Example/Observation | Citation |
| Phosphorylating Agent | Determines the reaction pathway and conditions. | Phosphorus oxychloride (POCl₃) is a common agent. | vulcanchem.com |
| Catalyst | Increases reaction rate and efficiency. | Zn(OAc)₂ can activate the phosphorylating agent. | rsc.org |
| Base | Enhances the nucleophilicity of the phenol. | Cs₂CO₃ can improve yield. | rsc.org |
| Solvent | Affects solubility and reaction environment. | DMF has been shown to enhance reaction yield. | rsc.org |
| Temperature | Influences reaction kinetics and product stability. | Optimal temperatures can maximize yield. | mdpi.com |
| Reactant Molar Ratios | Impacts conversion and selectivity. | A specific ratio of reactants to catalyst is often optimal. | mdpi.com |
| Purification Method | Ensures the final product's purity. | Recrystallization and vacuum drying are common techniques. | iaea.org |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Once synthesized, the precise molecular structure of p-Octylphenyl Phosphate must be confirmed. This is accomplished using a combination of advanced analytical techniques that provide detailed information about the molecule's architecture and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Architecture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For p-Octylphenyl Phosphate, several types of NMR experiments are particularly informative.
³¹P NMR: Phosphorus-31 NMR is highly specific to the phosphorus atom in the phosphate group. vulcanchem.com The chemical shift of the ³¹P signal provides direct evidence of the formation of the phosphate ester and can indicate the nature of the groups attached to the phosphorus atom. osti.gov Changes in the ³¹P chemical shift upon interaction with other molecules can also reveal information about bonding and complex formation. tandfonline.com
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule, including those on the phenyl ring and the octyl chain. nih.gov The integration and splitting patterns of the signals can confirm the presence and connectivity of these groups.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon signals can confirm the structure of the octyl group and the phenyl ring.
Deuterium-labeled analogs, such as p-Octylphenyl Phosphate-d4, are sometimes used in NMR studies. The deuterium (B1214612) atoms resonate at a different frequency than hydrogen, leading to distinct NMR spectra that can be valuable for structural and metabolic investigations. vulcanchem.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov HRMS instruments, such as those utilizing Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govrsc.org
For p-Octylphenyl Phosphate, HRMS can confirm the molecular formula (C₁₄H₂₃O₄P) by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is particularly useful for verifying the identity of the synthesized product and ensuring its purity. Electrospray ionization (ESI) is a common ionization technique used in HRMS for analyzing phosphate compounds. nih.gov
Table 2: Spectroscopic and Chromatographic Data for p-Octylphenyl Phosphate
| Technique | Purpose | Expected Observation/Data | Citation |
| ³¹P NMR | Confirms the presence and environment of the phosphate group. | A characteristic signal in the phosphate region of the spectrum. | vulcanchem.comosti.gov |
| ¹H NMR | Elucidates the structure of the proton-containing parts of the molecule. | Signals corresponding to the aromatic and octyl chain protons. | nih.gov |
| ¹³C NMR | Details the carbon framework of the molecule. | Signals for each unique carbon atom in the structure. | nih.gov |
| HRMS (ESI-TOF) | Determines the precise molecular weight and elemental formula. | An accurate mass measurement corresponding to the calculated mass of C₁₄H₂₃O₄P. | nih.govrsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of p-octylphenyl phosphate, enabling the identification and assignment of its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In the FT-IR analysis of organophosphate esters, specific regions of the spectrum correspond to the characteristic vibrations of the phosphate group and the aromatic and aliphatic moieties. For p-octylphenyl phosphate, the most prominent absorption bands are associated with the P=O, P-O-C, C-O, aromatic C=C, and aliphatic/aromatic C-H bonds.
The phosphoryl group (P=O) stretching vibration is a particularly strong and identifiable feature, typically appearing in the 1300-1200 cm⁻¹ region. acs.org For phosphate diesters, this band is often observed around 1210 cm⁻¹. acs.org The P-O-C stretching vibrations are also characteristic and are generally found in the 1050-950 cm⁻¹ range, often coupled with C-C stretching. rsc.org A study on polyoxyethylene octyl phenyl ether supported thorium(IV) phosphate identified phosphate group peaks at 1074.23 cm⁻¹ and 500 cm⁻¹. ias.ac.in Analysis of various organophosphorus compounds indicates that P-O-C stretching and C-H bending vibrations are consistently characteristic. rsc.org The aromatic ring is evidenced by C=C stretching bands between 1600 and 1450 cm⁻¹, while C-H stretching vibrations from both the aromatic ring and the octyl chain appear above 2850 cm⁻¹. researchgate.net
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. In the context of phosphate esters, Raman is particularly useful for analyzing the phosphate backbone and the carbon skeleton. Studies on related aromatic phosphate esters have identified key Raman shifts. mdpi.com For instance, the P=O vibration in a phosphate ester has been assigned a band at 767 cm⁻¹, with P-O-C stretching vibrations observed at 1125 cm⁻¹. scirp.org The aromatic ring of the phenyl group produces characteristic signals, such as C=C stretching bands around 1580-1590 cm⁻¹ and C-H in-plane deformation vibrations. mdpi.comscirp.org The presence of sp² and sp³ hybridized carbons from the aromatic and alkyl portions of the molecule can be identified by bands around 1590 cm⁻¹ and 1355 cm⁻¹, respectively. mdpi.com Raman spectroscopy has also been employed to probe the P-O-R ester bond, although significant weakening of this bond was not observed in different solvent environments. nih.gov
The following table summarizes the expected vibrational frequencies for the primary functional groups within p-octylphenyl phosphate, based on data from related organophosphate compounds.
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Reference(s) |
| Phosphate (PO₄) | P=O Stretch | 1210 - 1300 | 767 - 960 | acs.orgscirp.orgnih.gov |
| P-O-C Stretch | 950 - 1075 | 1125 | rsc.orgias.ac.inscirp.org | |
| Aromatic (Phenyl) | C=C Stretch | 1450 - 1600 | 1580 - 1600 | mdpi.comscirp.org |
| C-H Stretch | 3000 - 3100 | ~3050 | wu.ac.th | |
| C-H Bend (oop) | 800 - 850 (para-substituted) | N/A | ||
| Aliphatic (Octyl Chain) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | researchgate.net |
| CH₂ Bend | ~1465 | ~1460 | researchgate.netnih.gov |
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic methods are indispensable for the analysis of p-octylphenyl phosphate, enabling both the assessment of its purity by separating it from synthetic precursors and byproducts, and the resolution of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode (RP-HPLC), is a robust method for purifying and analyzing non-volatile or thermally labile organophosphate compounds. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For p-octylphenyl phosphate, a C18 or C8 (octyl) silica (B1680970) column is commonly employed.
Purity assessment is typically performed using a UV detector, often set at a wavelength where the phenyl group exhibits strong absorbance (e.g., 210 nm or 254 nm). lgcstandards.comnih.gov A gradient elution using a mixture of an aqueous buffer (such as a phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with varying polarities. iosrphr.org
HPLC is also a powerful tool for resolving isomers. The separation of structural isomers, such as mono- and di-octylphenyl phosphates, can be achieved, as can the resolution of positional isomers (e.g., ortho-, meta-, para-octylphenyl phosphate). google.com Chiral HPLC, using a specialized chiral stationary phase, can be employed to separate enantiomers if a chiral center is present in the molecule or a derivative. For instance, the isomers of a related compound containing a p-octylphenyl moiety were successfully separated using a Chiralpak AD column with a mobile phase of heptane (B126788) modified with methanol/ethanol and diethylamine. nih.gov Phenyl-based and pentafluorophenyl (PFP) stationary phases can also offer alternative selectivity for aromatic and fluorinated compounds, respectively, which can be advantageous for separating complex isomeric mixtures. nih.govthermoscientific.com
| Parameter | Typical Conditions for Purity/Isomer Analysis | Reference(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Column | C18 (e.g., Ultimate TM XB-C18, 5 µm, 4.6x150mm), C8 (Octyl), Phenyl, Chiralpak AD | nih.goviosrphr.orgnih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often containing a buffer (e.g., 0.05M potassium phosphate) or modifier (e.g., trifluoroacetic acid, diethylamine) | nih.goviosrphr.orgresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.net |
| Detector | UV-Vis (210, 228, 254, or 280 nm), Evaporative Light Scattering Detector (ELSD) | lgcstandards.comnih.govresearchgate.nethelixchrom.com |
Gas Chromatography (GC)
Gas chromatography is highly effective for the analysis of volatile and thermally stable organophosphates. drawellanalytical.com For p-octylphenyl phosphate, which has a relatively high molecular weight, analysis may require high-temperature columns and derivatization to increase volatility, though direct analysis is often possible. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
For the analysis of phosphate esters, columns with a mid-polarity phase like OV-210 or a non-polar phase are often used. d-nb.info Detection is a key aspect of GC analysis for organophosphates. While a mass spectrometer (MS) detector provides definitive identification and structural information, specific detectors that offer high sensitivity for phosphorus-containing compounds are frequently preferred. publisso.de These include the Phosphorus-Nitrogen Detector (PND) and the Flame Photometric Detector (FPD) in phosphorus mode, which provide excellent selectivity and low limits of detection for organophosphates in complex matrices. d-nb.infonih.gov GC is particularly well-suited for separating isomers of alkylated phenyl phosphates, where differences in boiling points and polarity allow for effective resolution. publisso.de
| Parameter | Typical Conditions for Purity/Isomer Analysis | Reference(s) |
| Technique | Gas Chromatography (GC) | drawellanalytical.com |
| Column | Capillary column with a stationary phase such as 5% OV-210 on Gas Chrom Q or similar mid- to low-polarity phases | d-nb.info |
| Carrier Gas | Helium or Nitrogen | d-nb.info |
| Injector Temp | 250 °C | d-nb.info |
| Oven Program | Temperature programmed, e.g., starting at 170 °C and ramping to 225 °C | d-nb.info |
| Detector | Mass Spectrometry (MS), Phosphorus-Nitrogen Detector (PND), Flame Photometric Detector (FPD, P-mode) | d-nb.infopublisso.denih.gov |
Chemical Reactivity and Transformation Pathways of P Octylphenylphosphate
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aqueous environments. The reaction involves the cleavage of a phosphate (B84403) ester bond, typically through nucleophilic attack by a water molecule. For p-octylphenyl phosphate, this would result in the formation of p-octylphenol and phosphoric acid, or intermediate partially hydrolyzed species. The rate of this degradation is significantly influenced by environmental factors such as pH and temperature.
The stability of organophosphate esters to hydrolysis is highly dependent on the pH of the surrounding medium. Generally, the hydrolysis of aryl phosphates is significantly faster under alkaline conditions compared to neutral or acidic environments. This is attributed to the increased concentration of the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, which facilitates the cleavage of the P-O-aryl bond.
Research on bis(4-cyanophenyl) phenyl phosphate further illustrates the influence of pH on hydrolysis rates at various temperatures. The pseudo-first-order rate constants for this compound are presented in the table below.
Interactive Data Table: Hydrolysis Rate Constants (k, s⁻¹) for Bis(4-cyanophenyl) phenyl phosphate
| Temperature (°C) | pH 4 | pH 7 | pH 10 |
| 25 | 2.2 x 10⁻⁸ | 1.1 x 10⁻⁷ | 1.9 x 10⁻⁵ |
| 50 | 1.6 x 10⁻⁷ | 1.2 x 10⁻⁶ | 1.5 x 10⁻⁴ |
| 80 | 1.3 x 10⁻⁶ | 1.3 x 10⁻⁵ | 1.2 x 10⁻³ |
Data sourced from a study on the hydrolysis of bis(4-cyanophenyl) phenyl phosphate and is intended to be illustrative of the general behavior of aryl phosphate esters. researchgate.net
This data clearly shows that for a related aryl phosphate, the rate of hydrolysis increases with both increasing pH and temperature. It is expected that p-octylphenyl phosphate would follow a similar trend, exhibiting greatest stability in acidic to neutral waters and undergoing more rapid degradation in alkaline environments.
Temperature plays a crucial role in the kinetics of hydrolytic degradation. As indicated in the table above for bis(4-cyanophenyl) phenyl phosphate, an increase in temperature leads to a significant increase in the rate of hydrolysis across all pH levels. This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.
Studies on other phosphate esters, such as ATP, have also shown Arrhenius behavior, with hydrolysis rates increasing predictably with temperature researchgate.net. For instance, the half-life of ATP at pH 7 decreases from hours at room temperature to mere minutes at 120°C researchgate.net. While an extreme example, it underscores the universal principle of temperature-accelerated hydrolysis. Therefore, the hydrolytic stability of p-octylphenyl phosphate is expected to decrease significantly as water temperature rises, leading to shorter environmental persistence in warmer climates or during summer months.
Photolytic Transformation Processes
Photolysis, or the degradation of a molecule by light, represents another important abiotic transformation pathway for organic compounds in the environment. This process is particularly relevant in sunlit surface waters. The photolytic degradation of p-octylphenyl phosphate can occur through direct absorption of UV or visible light or via indirect photosensitized reactions.
Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo bond cleavage or other chemical reactions. Organophosphate esters can be susceptible to photodegradation. The degradation of related compounds like 4-tert-octylphenol (B29142) is influenced by UV irradiation, with the rate being pH-dependent researchgate.net. The presence of substances that can generate hydroxyl radicals, such as Fe(III), can also promote photodegradation researchgate.net.
For many organophosphate esters, the primary mechanism of photodegradation in the presence of a photocatalyst like TiO2 involves hydroxyl radicals (•OH) mdpi.com. These highly reactive species can attack the aromatic ring or the phosphate ester bond, leading to the breakdown of the molecule mdpi.com. While specific quantum yields for p-octylphenyl phosphate are not available, the photolysis quantum yield for 1-(2-nitrophenyl)ethyl phosphate has been measured, indicating that phosphate esters can be photochemically reactive nih.gov.
In natural waters, indirect photolysis is often a more significant degradation pathway than direct photolysis. This process is mediated by photosensitizers, which are natural components of the water, such as dissolved organic matter (DOM), that absorb sunlight and transfer the energy to other molecules, or generate reactive oxygen species.
Excited triplet-state DOM (³DOM*) and singlet oxygen (¹O₂) are key reactive species generated during this process. These can then react with and degrade organic pollutants like p-octylphenyl phosphate. Studies on other organic esters have shown that photosensitized degradation can be a major transformation mechanism in natural surface waters acs.org. The efficiency of this process depends on the concentration and character of the DOM, as well as the intensity of sunlight.
Oxidative and Reductive Chemical Transformations
In addition to hydrolysis and photolysis, p-octylphenyl phosphate may undergo oxidative and reductive transformations in the environment. These reactions are often mediated by reactive chemical species present in water and soil.
The primary oxidative species in many aquatic environments is the hydroxyl radical (•OH) nih.gov. Hydroxyl radicals react with alkyl phosphates primarily through H-abstraction from the alkyl chain, particularly at the alpha-position to the phosphate group nih.gov. For p-octylphenyl phosphate, this would involve the removal of a hydrogen atom from the octyl chain, leading to the formation of a carbon-centered radical that can undergo further reactions. The aromatic ring is also susceptible to attack by hydroxyl radicals, which can lead to hydroxylation and eventual ring cleavage. The rate of reaction with hydroxyl radicals is a key parameter in determining the atmospheric lifetime of volatile organophosphates industrialchemicals.gov.au.
Reductive transformations of organophosphate esters are less commonly studied in environmental contexts but can occur under specific conditions, such as in anoxic sediments. The electrochemical reduction of triphenyl phosphate has been shown to proceed via cleavage of a phenyl-oxygen bond, with the participation of the supporting electrolyte cation researchgate.net. This suggests that under sufficiently reducing conditions, the phosphate ester bonds of p-octylphenyl phosphate could be cleaved.
Interactions with Inorganic and Organic Substrates in Heterogeneous Systems
In natural and engineered environments, the fate and transport of p-octylphenyl phosphate are significantly influenced by its interactions with a variety of solid-phase materials. These heterogeneous systems, comprising both inorganic mineral surfaces and organic matter, can facilitate adsorption, desorption, and catalytic transformation of the compound. The reactivity of p-octylphenyl phosphate in such systems is dictated by the distinct chemical properties of its phosphate ester functional group and its hydrophobic octylphenyl moiety.
Interactions with Inorganic Substrates:
The phosphate group in p-octylphenyl phosphate is expected to be the primary site of interaction with inorganic surfaces such as metal oxides, hydroxides, and clay minerals. These interactions are largely governed by mechanisms such as surface complexation, ligand exchange, and electrostatic attraction.
Metal Oxides and Hydroxides:
Research on analogous organophosphate esters demonstrates that metal oxides and hydroxides can play a crucial role in their transformation. For instance, iron (III) hydroxide and ruthenium (III) hydroxide have been shown to catalyze the hydrolysis of tricresyl phosphate (TCP), a structurally related aryl phosphate. mdpi.comresearchgate.net The hydrolysis of the ester bond is a key transformation pathway, leading to the formation of p-octylphenol and inorganic phosphate. The rate of this catalytic hydrolysis can be significant, as demonstrated by the decomposition of TCP in the presence of these metal hydroxides. mdpi.com
Reactive molecular dynamics simulations of tri-cresyl phosphate on an amorphous iron oxide surface have further elucidated the decomposition mechanisms at the molecular level. These simulations indicate that at temperatures ranging from 300 to 700 K, the primary reaction is the breaking of the O-C bond, followed by the chemisorption of the cresyl group onto the iron oxide surface through an O-Fe bond. researchgate.net This suggests that similar temperature-dependent degradation pathways may be relevant for p-octylphenyl phosphate on iron oxide-containing surfaces, such as those found in soils and sediments.
The interaction of the phosphate moiety with iron oxyhydroxides, such as goethite (α-FeOOH), is known to involve the formation of inner-sphere complexes. rsc.org This type of strong, direct bonding to the mineral surface can significantly impact the mobility and bioavailability of the phosphate compound.
Clay Minerals:
Clay minerals, such as kaolinite (B1170537) and montmorillonite, are abundant in soils and sediments and provide active surfaces for the adsorption of phosphate compounds. usask.ca The adsorption of phosphates onto clay minerals is influenced by factors such as pH, ionic strength, and the type of exchangeable cations present on the clay surface. agri.gov.il For instance, the adsorption of phosphate on kaolinite is significant under acidic conditions. researchgate.net It is anticipated that the phosphate group of p-octylphenyl phosphate will exhibit similar adsorption behavior on clay surfaces, which would retard its transport in the subsurface.
The following table summarizes findings on the interaction of compounds analogous to the phosphate moiety of p-octylphenyl phosphate with various inorganic substrates.
| Analogous Compound | Inorganic Substrate | Type of Interaction | Key Findings |
| Tricresyl Phosphate | Iron (III) Hydroxide | Catalytic Hydrolysis | 10% decomposition in 10 minutes. mdpi.com |
| Tricresyl Phosphate | Ruthenium (III) Hydroxide | Catalytic Hydrolysis | 16% decomposition in 10 minutes. mdpi.com |
| Tricresyl Phosphate | Amorphous Iron Oxide | Decomposition/Chemisorption | O-C bond breaking and chemisorption of the aryl group. researchgate.net |
| Phosphate | Goethite (α-FeOOH) | Inner-sphere complexation | Formation of strong Fe-O-P covalent bonds. rsc.org |
| Phosphate | Kaolinite | Adsorption | Strong adsorption under acidic conditions. researchgate.net |
Interactions with Organic Substrates:
The long alkyl chain of the octylphenyl group imparts significant hydrophobicity to the p-octylphenyl phosphate molecule. This characteristic governs its interaction with organic substrates, such as soil organic matter and humic substances, primarily through hydrophobic partitioning.
Soil Organic Matter and Humic Substances:
Studies on 4-octylphenol (B30498), the hydrophobic parent structure of p-octylphenyl phosphate, have shown that its partitioning between water and soil is strongly dependent on the organic material content of the soil. wm.edu The partitioning coefficient (Kd) for 4-octylphenol has been observed to range from 1.7 to 21.0, with organic carbon-normalized partitioning coefficients (Koc) between 338 and 581. wm.edu These values indicate a moderate tendency for the octylphenol (B599344) moiety to sorb to soil organic matter, which would reduce its mobility in the environment.
Humic acid, a major component of soil organic matter, can interact with phosphate compounds, although this interaction is generally considered to be weak. researchgate.net The primary role of humic acid in the context of p-octylphenyl phosphate is more likely to be as a sorbent for the hydrophobic octylphenyl group. However, competitive adsorption between the phosphate moiety and humic acid for binding sites on mineral surfaces can also occur. ekb.eg The preloading of humic acid onto mineral surfaces has been shown to reduce the subsequent adsorption of phosphate, suggesting that the presence of natural organic matter can influence the interaction of the phosphate group with inorganic substrates. nih.gov
The table below presents data on the interaction of compounds analogous to the octylphenyl and phosphate moieties of p-octylphenyl phosphate with organic substrates.
| Analogous Moiety/Compound | Organic Substrate | Interaction Parameter | Value |
| 4-Octylphenol | Artificial Soil (varying organic matter) | Partitioning Coefficient (Kd) | 1.7 - 21.0 wm.edu |
| 4-Octylphenol | Artificial Soil (varying organic matter) | Organic Carbon-Normalized Partitioning Coefficient (Koc) | 338 - 581 wm.edu |
| Phosphate (P(V)) | Humic Acid | Logarithmic Conditional Association Constant | 2.00 ± 0.03 researchgate.net |
Environmental Dynamics and Biogeochemical Cycling of P Octylphenylphosphate
Sorption and Desorption Dynamics in Environmental Matrices
Sorption to soil and sediment particles is a critical process that dictates the mobility and bioavailability of p-Octylphenyl Phosphate (B84403) in the environment. This partitioning behavior determines whether the compound remains in the solid phase or is transported in the aqueous phase, influencing its potential for leaching into groundwater or its availability to aquatic organisms.
The adsorption of organophosphate esters in soil and sediment is influenced by both the chemical's properties and the composition of the environmental matrix. For hydrophobic organic compounds like p-Octylphenyl Phosphate, sorption is predominantly driven by partitioning into soil organic matter (SOM). The long octyl chain of the molecule suggests a significant hydrophobic character, which promotes its association with the organic carbon fraction of soils and sediments. This process reduces the concentration of the chemical dissolved in the porewater, thereby limiting its mobility.
While SOM is the primary sorbent, mineral components of the soil, such as clays and iron or aluminum oxides, can also contribute to adsorption. nih.govdpird.wa.gov.au The phosphate moiety of the molecule can potentially interact with these mineral surfaces. dpird.wa.gov.au However, for larger organophosphate esters, the hydrophobic interactions with organic matter are generally the dominant mechanism controlling their sequestration in the solid phase. clu-in.org
The tendency of an organic chemical to partition between solid (sediment or soil) and aqueous phases is quantified by the partitioning coefficient (Kd). To account for the strong influence of organic matter, this is often normalized to the fraction of organic carbon (foc) in the sediment, yielding the organic carbon-water partitioning coefficient (Koc). clu-in.orgepa.govclu-in.org A high Koc value indicates a strong affinity for the solid phase and low mobility.
| Organophosphate Ester (OPE) | Log Kow | Log Koc (L/kg) | Reference |
|---|---|---|---|
| Trimethyl phosphate (TMP) | -0.59 | 0.59 | nih.gov |
| Triethyl phosphate (TEP) | 0.80 | 1.53 | nih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | 1.45 | 1.89 | nih.gov |
| Tributyl phosphate (TnBP) | 4.00 | 3.78 | hep.com.cn |
| Tris(2-butoxyethyl) phosphate (TBEP) | 3.75 | 3.80 | hep.com.cn |
| Triphenyl phosphate (TPHP) | 4.77 | 4.26 | nih.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | 9.49 | 4.81 | nih.gov |
Biodegradation Mechanisms and Microbial Metabolism
Biodegradation is the primary pathway for the ultimate removal of p-Octylphenyl Phosphate from the environment. This process involves the breakdown of the compound by microorganisms, which can use it as a source of carbon, phosphorus, or energy. mdpi.com
While specific microbial strains that degrade p-Octylphenyl Phosphate have not been reported, numerous studies have isolated microorganisms capable of degrading other OPEs from contaminated water, soil, and sediment. researchgate.netcolab.ws These bacteria often possess enzymes that can cleave the ester bonds characteristic of this class of compounds. oup.com It is highly probable that similar microbial species or consortia are involved in the degradation of p-Octylphenyl Phosphate. Genera known to degrade various OPEs include Sphingobium, Achromobacter, Pseudomonas, Bordetella, Rhizobium, and Brevibacillus. researchgate.netcolab.wsnih.gov
| Microbial Genus/Species | Organophosphate Ester(s) Degraded | Reference |
|---|---|---|
| Sphingobium sp. | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | researchgate.net |
| Achromobacter sp. | TDCPP, TCEP, TEP, TBEP, TMP | colab.ws |
| Rhizobium sp. | TDCPP, TCEP, TEP, TBEP, TMP | colab.ws |
| Bordetella sp. | TDCPP, TBEP | colab.ws |
| Brevibacillus brevis | Triphenyl phosphate (TPHP) | nih.gov |
The biodegradation of organophosphate esters typically begins with the enzymatic hydrolysis of the phosphoester bonds. oup.com Enzymes such as phosphotriesterases (PTEs) are known to catalyze this initial, crucial step in the detoxification process. mdpi.comoup.com For p-Octylphenyl Phosphate, this would involve the cleavage of either the P-O-Aryl or the P-O-Alkyl bond.
Based on studies of analogous compounds, two primary enzymatic pathways are likely:
Hydrolysis: Phosphotriesterases can hydrolyze the ester bonds, leading to the formation of diphenyl phosphate, phenyl phosphate, and ultimately inorganic phosphate, along with the corresponding alcohols (phenol and octanol). nih.gov
Oxidative Degradation: For the aryl moiety, enzymes like cytochrome P450 (CYP) monooxygenases may be involved. nih.gov This pathway could initiate degradation through hydroxylation of the phenyl ring, potentially followed by ring cleavage. The degradation of triphenyl phosphate by Brevibacillus brevis has been shown to be mediated by a CYP enzyme, producing diphenyl phosphate and phenyl phosphate as major metabolites. nih.gov
The ultimate fate of the degradation products would be mineralization to carbon dioxide, water, and inorganic phosphate.
The rate at which p-Octylphenyl Phosphate is biodegraded in the environment is influenced by a variety of biotic and abiotic factors. The half-lives of OPEs in coastal sediments have been observed to be significantly shorter under biotic conditions (16.8 to 46.8 days) compared to abiotic conditions (23.3 to 77.0 days), highlighting the essential role of microorganisms. researchgate.net
Key influencing factors include:
Temperature and pH: Microbial activity is highly dependent on optimal temperature and pH ranges. For example, the degradation of TPHP by Brevibacillus brevis was found to be most efficient at 30°C and a neutral pH of 7. nih.gov
Nutrient Availability: The presence of other sources of carbon, nitrogen, and phosphorus can affect degradation rates. Some microorganisms can utilize OPEs as a sole phosphorus source, particularly in phosphate-limited environments. researchgate.net
Oxygen Levels: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more complete for many organic pollutants.
Bioavailability: Sorption to soil and sediment can reduce the bioavailability of p-Octylphenyl Phosphate to microorganisms, thereby slowing its degradation rate. mdpi.com The concentration of the compound dissolved in the aqueous phase is what is readily available for microbial uptake and transformation.
Transport and Distribution Modeling in Aquatic and Terrestrial Ecosystems
No specific models or research findings on the transport and distribution of p-octylphenyl phosphate in environmental compartments were identified.
Bioaccumulation Potential and Mechanistic Insights in Non-Mammalian Organisms
No data was found concerning the bioaccumulation potential or the mechanisms of accumulation for p-octylphenyl phosphate in non-mammalian species.
Uptake and Elimination Kinetics in Aquatic Biota
Specific studies detailing the uptake and elimination rate constants for p-octylphenyl phosphate in aquatic organisms are not present in the available literature.
Trophic Transfer Mechanisms in Ecological Food Webs
There is no available research on the trophic transfer or biomagnification of p-octylphenyl phosphate in ecological food webs.
Due to the absence of specific data for p-octylphenyl phosphate, the creation of data tables and a detailed article as per the provided outline is not possible at this time.
Advanced Analytical and Spectroscopic Methodologies for Detection and Quantification
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of p-octylphenyl phosphate (B84403). The primary goals are to extract the compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. iaea.orgresearchgate.net The choice of technique depends heavily on the nature of the sample matrix, which can range from water and air to more complex solids like sediment and biological tissues. uri.educsic.es
For solid samples such as sediment or biota, initial preparation steps often include freeze-drying and homogenization to ensure sample uniformity before extraction. uri.educsic.es Common extraction methods for these complex matrices include accelerated solvent extraction (ASE), Soxhlet extraction, and ultrasonication. csic.es Air samples are typically collected using active air samplers with glass fiber filters (GFFs) and polyurethane foam (PUF) plugs, from which the target compounds are then extracted. uri.educsic.es
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are fundamental techniques for extracting organophosphate esters (OPEs) like p-octylphenyl phosphate from environmental samples. researchgate.netijraset.com
Liquid-Liquid Extraction (LLE) is a conventional method widely used for aqueous samples. uri.eduplymouth.ac.uk It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. academie-sciences.fr Dichloromethane is a frequently chosen solvent for the extraction of OPEs from water. uri.edu The efficiency of LLE depends on factors like solvent choice, pH of the aqueous phase, and the solvent-to-sample volume ratio. While effective, LLE can be labor-intensive and consume significant volumes of organic solvents, which has environmental and disposal implications. researchgate.net
Solid-Phase Extraction (SPE) has become a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the ability to handle a wide variety of sample types. researchgate.neturi.eduijraset.com The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.
Optimization of SPE for p-octylphenyl phosphate involves several key parameters:
Sorbent Selection: The choice of sorbent is crucial for effective retention. For OPEs, common packing materials include silica (B1680970) gel and florisil. uri.educsic.es Zirconia-based phases can also be used, which show high selectivity for the phosphate moiety through Lewis acid-base interactions. sigmaaldrich.com For anion-exchange SPE, quaternary amine functionalized sorbents can be employed to retain acidic compounds. phenomenex.com
Sample Pre-treatment: Adjusting the sample pH is often necessary to ensure the analyte is in a form that will be retained by the sorbent. phenomenex.com For instance, a pH of 6-7 is often recommended for anion exchange mechanisms. phenomenex.com
Wash Steps: After loading the sample, the sorbent is washed to remove co-extracted impurities without eluting the analyte of interest.
Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Mixtures of organic solvents, sometimes with modifiers like formic acid, are common. phenomenex.com
The table below summarizes typical parameters for LLE and SPE in the context of organophosphate ester analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases. academie-sciences.fr | Partitioning between a solid stationary phase and a liquid mobile phase. ijraset.com |
| Typical Application | Aqueous samples (e.g., seawater, river water). uri.edu | Aqueous, solid, and air samples (after initial extraction). uri.educsic.es |
| Common Solvents/Sorbents | Dichloromethane (DCM). uri.edu | Silica Gel, Florisil, Zirconia-based phases, Quaternary Amine. uri.educsic.essigmaaldrich.comphenomenex.com |
| Advantages | Simple equipment, well-established. ijraset.com | Reduced solvent use, high throughput, high recovery rates, automation potential. researchgate.neturi.eduijraset.com |
| Disadvantages | Large solvent volumes, potential for emulsion formation, can be labor-intensive. researchgate.net | Method development can be complex, potential for sorbent-matrix interactions. |
To address the drawbacks of conventional extraction methods, particularly the large solvent consumption, various microextraction techniques have been developed. uri.edufrontiersin.org These miniaturized methods offer high enrichment factors, simplicity, and a "greener" approach to sample preparation. frontiersin.orgchromatographyonline.com
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. chromatographyonline.comsuperchroma.com.tw The analytes adsorb to the fiber, which is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. csic.es This makes SPME a fast, low-cost, and efficient technique, especially when coupled with GC-MS. csic.esresearchgate.net Optimization of SPME involves selecting the appropriate fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB), adjusting sample pH and ionic strength, and optimizing extraction time and temperature. chromatographyonline.comnih.gov
Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-volume of an organic solvent. mdpi.com Several modes of LPME exist:
Single-Drop Microextraction (SDME): A micro-drop of an extraction solvent is suspended from the tip of a syringe needle into the sample. After a set time, the drop is retracted and injected for analysis. mdpi.com
Hollow-Fiber LPME (HF-LPME): This technique uses a porous polypropylene (B1209903) hollow fiber to protect the extraction solvent. nih.gov The fiber's pores are filled with an organic solvent, and the fiber is placed in the sample. Analytes migrate from the sample, through the organic solvent in the pores, and into an acceptor phase inside the fiber. This approach provides excellent sample cleanup and high enrichment factors. nih.govresearchgate.net Extraction times can be significantly reduced by increasing the surface area of the hollow fiber. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com A cloudy solution forms, creating a large surface area for rapid analyte transfer. The phases are then separated by centrifugation. mdpi.com
The following table compares key features of SPME and LPME.
| Feature | Solid-Phase Microextraction (SPME) | Liquid-Phase Microextraction (LPME) |
| Principle | Adsorption of analytes onto a coated fiber. chromatographyonline.com | Partitioning of analytes into a micro-volume of liquid solvent. mdpi.com |
| Solvent Use | Solvent-free extraction. chromatographyonline.com | Microliter volumes of organic solvent. frontiersin.org |
| Modes | Direct immersion, Headspace. chromatographyonline.com | SDME, HF-LPME, DLLME. mdpi.com |
| Coupling | Easily coupled with GC via thermal desorption. csic.es | Coupled with GC or LC after solvent retrieval. |
| Advantages | Fast, simple, solventless, high sensitivity. csic.eschromatographyonline.com | High enrichment factors, excellent sample cleanup, low cost. mdpi.comnih.gov |
| Considerations | Fiber fragility and lifetime, matrix effects. chromatographyonline.com | Solvent selection, potential for drop instability (SDME). |
High-Resolution Chromatographic Techniques for Trace Analysis
Following extraction and cleanup, high-resolution chromatography is employed to separate p-octylphenyl phosphate from other co-extracted compounds before its detection and quantification.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like OPEs. chromatographyonline.comnih.gov Its high selectivity and sensitivity make it suitable for trace-level quantification in complex environmental matrices. chromatographyonline.com
Method development for p-octylphenyl phosphate analysis by GC-MS would involve optimizing several parameters:
Column Selection: A low- to mid-polarity column, such as a DB-5 (5% phenyl methyl polysiloxane), is typically used for the separation of OPEs. researchgate.net
Injector Temperature and Mode: A programmed temperature vaporization (PTV) injector can be used. researchgate.net The temperature must be high enough to ensure volatilization without causing thermal degradation of the analyte. iaea.org
Oven Temperature Program: A gradient temperature program is essential to achieve good separation of a range of OPEs with different volatilities. nih.gov For instance, a program might start at a lower temperature and ramp up to a final temperature of around 285-300°C. rsc.org
Mass Spectrometry Conditions: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection minimizes matrix interference.
A patent for detecting diphenyl octyl phosphate (a related compound) outlines GC-MS conditions, demonstrating the applicability of the technique. google.com
| GC-MS/MS Parameter | Typical Setting/Consideration for OPE Analysis |
| Chromatographic Column | 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl methyl polysiloxane phase. researchgate.net |
| Carrier Gas | Helium. superchroma.com.tw |
| Injection | Splitless or Programmed Temperature Vaporization (PTV). superchroma.com.twresearchgate.net |
| Oven Program | Temperature gradient, e.g., 40°C ramped to 200-300°C. superchroma.com.twnih.gov |
| Ionization Mode | Electron Ionization (EI). superchroma.com.tw |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential alternative to GC-MS, particularly for less volatile or thermally labile organophosphorus compounds. researchgate.netveedacr.com
Optimization of an LC-MS/MS method for p-octylphenyl phosphate would focus on:
Column Chemistry: Reversed-phase chromatography is standard, using C8 or C18 columns to separate compounds based on their hydrophobicity. samipubco.comnih.gov
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. nih.govsamipubco.commdpi.com The modifier helps to improve peak shape and ionization efficiency.
Ionization Source: Electrospray ionization (ESI) is the most common source for this class of compounds, and it can be operated in either positive or negative mode depending on the analyte's structure and the mobile phase pH. samipubco.comnih.gov For phosphate-containing compounds, both modes have proven effective. mdpi.com
Mass Spectrometry Parameters: Similar to GC-MS/MS, detection is performed in MRM mode to ensure high selectivity and sensitivity. This involves optimizing the precursor-to-product ion transitions for p-octylphenyl phosphate and any internal standards used. veedacr.comsamipubco.comnih.gov
A study on fingolimod (B1672674) phosphate, which contains a 4-octylphenyl group, utilized LC-MS/MS with positive electrospray ionization (+ESI-MRM) for quantification in whole blood, highlighting the suitability of this technique. samipubco.com
| LC-MS/MS Parameter | Typical Setting/Consideration for Phosphate Compound Analysis |
| Chromatographic Column | Reversed-phase C8 or C18 (e.g., 150 x 2.1 mm, 5 µm). samipubco.com |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol (B129727) and water with modifiers (e.g., formic acid, ammonium acetate). samipubco.comnih.govmdpi.com |
| Flow Rate | Typically 0.3-0.6 mL/min. nih.govsamipubco.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. samipubco.commdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM). veedacr.comsamipubco.com |
| Internal Standard | Stable-isotope labeled analogue is preferred for accurate quantification. researchgate.netnih.gov |
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. teledynelabs.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comisasbharat.in The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. isasbharat.in
SFC is particularly well-suited for the analysis and purification of thermally unstable and non-volatile compounds, making it a viable technique for p-octylphenyl phosphate. iaea.org Research on the TRUEX process solvent, which contains octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a structurally related organophosphorus compound, has demonstrated the utility of SFC for analysis. iaea.org SFC has also been explored for the extraction of uranium and thorium from acidic media using various organophosphorus compounds, including phosphates and phosphonates, in supercritical CO2. researchgate.net
Advantages of SFC for this application include:
Speed: Separations are often faster than in HPLC. fagg.be
"Green" Chemistry: The primary mobile phase, CO2, is non-toxic and easily removed. teledynelabs.com
Versatility: It can be used for both analytical and preparative scale separations. fagg.be
While less common than GC or LC for routine environmental monitoring of OPEs, SFC offers significant potential, especially for complex separations or when a green analytical approach is desired. teledynelabs.comfagg.be
Electrochemical and Ion-Selective Electrode Methodologies
Electrochemical methods offer a sensitive and often cost-effective approach for the detection of specific ions. The development of ion-selective electrodes (ISEs), in particular, has provided powerful tools for real-time analysis in various matrices. In this context, organophosphate compounds, including derivatives of p-Octylphenyl Phosphate, have been instrumental as active sensing materials.
Research has demonstrated the utility of p-Octylphenyl Phosphate derivatives as electroactive components in the fabrication of ion-selective electrodes, particularly for the determination of calcium ions (Ca²⁺). The most prominent example is the use of calcium bis[di(4-octylphenyl)phosphate] as the ion-sensing material within a poly(vinyl chloride) (PVC) membrane. avinuty.ac.incapes.gov.br These sensors are designed for measuring free calcium ion activity in aqueous solutions. avinuty.ac.in
The construction of these electrodes involves incorporating the calcium bis[di(4-octylphenyl)phosphate] sensor into a plasticized PVC matrix. avinuty.ac.ingoogle.com A common solvent mediator used in conjunction with the sensor is di-n-octyl phenyl phosphonate (B1237965), which helps to dissolve the active components and ensure the necessary mobility of ions within the lipophilic membrane. avinuty.ac.inresearchgate.net The resulting membrane, typically with a thickness of about 0.2 mm, is then mounted into an electrode body. google.comresearchgate.net The performance of these electrodes, including their selectivity and stability, can be influenced by the choice of solvent mediator. Studies have shown that while various di-n-alkyl phenylphosphonate (B1237145) mediators can be used, those with pentyl or undecyl chains may lead to slightly faster degradation of the electrode's performance. avinuty.ac.in The resulting sensors have been successfully used for potentiometric determination of calcium in diverse applications, from clinical analysis of biological fluids to environmental monitoring. avinuty.ac.indcu.ie
Table 1: Composition of a Typical Calcium Ion-Selective Electrode Membrane Utilizing a p-Octylphenyl Phosphate Derivative
| Component | Function | Example Compound | Source(s) |
| Electroactive Material | Selectively binds the target ion (Ca²⁺) at the membrane-sample interface. | Calcium bis[di(p-n-octylphenyl)phosphate] | avinuty.ac.ingoogle.com |
| Polymer Matrix | Provides mechanical stability and houses the active components. | Poly(vinyl chloride) (PVC) | avinuty.ac.ingoogle.com |
| Plasticizer/Mediator | A water-immiscible solvent that plasticizes the polymer and dissolves the ionophore, enabling ion mobility. | Di-(n-octyl)phenyl phosphonate | avinuty.ac.inresearchgate.net |
Potentiometric Detection Potentiometry is a passive measurement technique where the potential difference between two electrodes is measured under zero current conditions. dcu.ie In the context of an ISE, the system consists of the ion-selective electrode and a reference electrode with a stable, known potential. dcu.ie The potential of the ISE is generated at the interface between the selective membrane (containing the p-Octylphenyl Phosphate derivative) and the sample solution. hu.edu.jo
The underlying principle is based on a selective ion-exchange equilibrium at the membrane surface. nii.ac.jp The p-Octylphenyl Phosphate-based ionophore selectively complexes with the target analyte (e.g., Ca²⁺), creating a charge separation across the interface that results in an electrical potential. This potential is dependent on the activity of the target ion in the sample solution, as described by the Nernst equation. For a divalent cation like Ca²⁺ at 25 °C, the potential changes by approximately 29.6 mV for every tenfold change in ion activity. avinuty.ac.in The measured potential of the cell is therefore a logarithmic function of the analyte's activity, allowing for quantitative determination over a wide concentration range. avinuty.ac.in
Amperometric Detection Amperometric detection, in contrast to potentiometry, is an active technique where a constant potential is applied to a working electrode, and the resulting current from the oxidation or reduction of an electroactive species is measured. iem.ca The measured current is directly proportional to the concentration of the analyte. researchgate.net
While direct amperometric detection of p-Octylphenyl Phosphate itself is not widely documented, the principles can be applied to ion sensing using membranes containing selective ionophores. Such sensors often operate based on ion transfer reactions at the interface between two immiscible electrolyte solutions (ITIES). rsc.org In this setup, a potential is applied across the liquid-liquid interface, driving the transfer of a target ion from the aqueous phase to the organic phase (or a gel layer). rsc.org This transfer is facilitated by a selective ionophore, a role that a compound like p-Octylphenyl Phosphate could theoretically play. The movement of ions across the interface constitutes a current, which is then measured. researchgate.netrsc.org The magnitude of this current is proportional to the analyte's concentration, providing the basis for quantification. Pulsed voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are often employed to improve sensitivity and lower the detection limits. rsc.org
Validation of Analytical Methods for Environmental Monitoring and Research
The validation of any analytical method is crucial to ensure that the data generated are reliable, reproducible, and "fit for purpose". iaea.org This process involves a series of experimental tests to verify that the method's performance characteristics are suitable for the intended application, such as environmental monitoring. epa.gov Key parameters assessed during validation include quantification and detection limits, accuracy, precision, and robustness. geomar.de
The limit of detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision. iaea.org The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov
For potentiometric sensors utilizing p-Octylphenyl Phosphate derivatives, the detection limit is typically determined by the lowest concentration at which the electrode's response begins to deviate from the linear, Nernstian behavior. avinuty.ac.inresearchgate.net For chromatographic and other instrumental methods, the LOD and LOQ are often calculated based on the signal-to-noise ratio of the measurement, commonly at 3:1 for LOD and 10:1 for LOQ. researchgate.net
Table 2: Performance Characteristics of Analytical Methods Based on Organophosphonates
| Method/Sensor | Analyte | Linear Range | Limit of Detection (LOD) | pH Range | Source(s) |
| PVC Membrane ISE (calcium bis[di(4-octylphenyl)phosphate] sensor) | Ca²⁺ | 3.9 x 10⁻⁶ – 1.0 x 10⁻¹ M | < 5.0 x 10⁻⁷ M | 5.0 - 9.0 | avinuty.ac.in |
| PVC Membrane ISE (dibutyl butyl phosphonate ionophore) | UO₂²⁺ | 5.0 x 10⁻⁶ – 1.0 x 10⁻¹ M | 5.0 x 10⁻⁶ M | 2.1 - 3.4 | researchgate.net |
| PVC Membrane ISE (di-n-octyl phenyl phosphonate ionophore) | UO₂²⁺ | 5.5 x 10⁻⁵ – 1.0 x 10⁻¹ M | 5.5 x 10⁻⁵ M | 2.1 - 3.4 | researchgate.net |
| Mini-CE with Amperometric Detection | Aldehydes | Not specified | 1.64 - 2.80 ng/mL | 9.0 (buffer) | researchgate.net |
| HPLC-UV | Fingolimod | 0.125 – 20 µg/mL | Not specified (LOQ = 0.125 µg/mL) | 3.0 (mobile phase) | nih.gov |
Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. nih.govjocpr.com Alternatively, results can be compared against those obtained from a standard or reference method, such as atomic absorption spectroscopy for elemental analysis. avinuty.ac.in
Precision describes the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the standard deviation (SD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): The variation observed when the same analysis is performed multiple times on the same day by the same operator. nih.gov
Reproducibility (Inter-day precision): The variation observed when the analysis is performed on different days, or by different operators or laboratories. nih.govnih.gov
Robustness is the ability of a method to remain unaffected by small, deliberate variations in its parameters. researchgate.net This assessment is critical during method development to understand the operational limits. For an HPLC method, parameters like mobile phase composition, pH, flow rate, and column temperature might be varied. jocpr.com For an ISE, robustness is tested by evaluating the stability of the potential response across different pH values, temperatures, or in the presence of interfering ions. avinuty.ac.in For example, calcium-selective electrodes based on the octylphenyl phosphate sensor show a stable response within a pH range of approximately 5 to 9. avinuty.ac.in
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Definition | Method of Evaluation | Source(s) |
| Accuracy | Closeness of the measured value to the true value. | Spiked sample recovery studies; comparison with a reference method. | avinuty.ac.injocpr.com |
| Precision | Agreement among a series of measurements. | Calculation of standard deviation or coefficient of variation for replicate analyses (intra-day and inter-day). | nih.govnih.gov |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Systematically varying parameters (e.g., pH, temperature, mobile phase composition) and observing the effect on results. | avinuty.ac.inresearchgate.net |
| Selectivity | Ability to measure the analyte accurately in the presence of other components (e.g., interferents, impurities). | Analyzing samples containing potential interferents; assessing peak purity in chromatography. | avinuty.ac.indcu.ie |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Analysis of standards at multiple concentrations and performing linear regression. | nih.govnih.gov |
Development of Non-Target and Suspect Screening Approaches
Beyond the analysis of known, targeted compounds, there is a growing need to identify previously unknown or unexpected chemicals in environmental samples. Non-target screening (NTS) and suspect screening are powerful strategies developed for this purpose, primarily utilizing high-resolution mass spectrometry (HRMS) coupled with chromatographic separation (LC or GC). nsf.govspectroscopyonline.com
Suspect Screening involves searching for a predefined list of "suspect" compounds that are anticipated to be present in a sample. nih.gov This list could be compiled based on chemical use inventories, production volumes, or in silico predictions of persistence and toxicity. nsf.gov For instance, a suspect list for environmental water monitoring might include various classes of organophosphate compounds. The HRMS data is then interrogated for the accurate masses of the suspect ions (typically within a 5 ppm mass error window) at expected retention times. nih.gov Identification is further confirmed by comparing the isotopic pattern and MS/MS fragmentation spectra with those from reference standards or spectral libraries. nsf.gov
Non-Target Screening (NTS) is a more exploratory approach that aims to identify all measurable chemical features in a sample without any preconceived list. spectroscopyonline.com The workflow involves acquiring HRMS data, followed by sophisticated data processing to detect all relevant peaks (features). spectroscopyonline.comeeer.org Software tools are used to assign elemental formulas based on accurate mass and isotopic distribution. Tentative identification is then attempted by searching the derived formulas and fragmentation patterns against extensive chemical and spectral databases like MassBank, mzCloud, and PubChem. nsf.govspectroscopyonline.com Because this approach can generate numerous potential candidates for a single feature, a confidence level is often assigned to each identification based on the weight of evidence available (e.g., accurate mass match, fragmentation similarity, retention time prediction). nsf.gov These screening methods are invaluable for discovering new metabolites, transformation products, and emerging contaminants like p-Octylphenyl Phosphate and related substances in complex environmental matrices. scholaris.ca
Molecular Interactions and Mechanistic Studies in Biological Systems Excluding Clinical/toxicological Outcomes
Investigations into Enzyme-Substrate Interactions (e.g., Estrone (B1671321) Sulfatase, Esterases)
While direct studies on p-Octylphenyl Phosphate (B84403) are limited, research on analogous compounds provides significant insight into its potential interactions with enzymes. The octylphenyl moiety is a key structural feature in various enzyme inhibitors. For example, deuterated p-Octylphenyl Phosphate is utilized in research to understand the structural features crucial for recognition by estrone sulfatase, an enzyme implicated in hormone-dependent cancers. vulcanchem.com
A notable example involves a structural analog, 4-n-octylphenyl α-D-glucopyranoside 6-sulfate (OGS), which acts as a competitive inhibitor of Salmonella typhimurium trehalose-6-phosphate (B3052756) phosphatase (T6PP). nih.gov This enzyme is vital in many lower organisms but absent in mammals. nih.gov OGS mimics the natural substrate by replacing the distal glucosyl ring with an octylphenyl group and the phosphate with a sulfate (B86663) group. nih.govrcsb.org This substitution highlights the role of the octylphenyl group in enzyme binding.
The kinetic profile of enzyme interactions with octylphenyl-containing compounds varies depending on the enzyme and the specific structure of the inhibitor.
Competitive Inhibition: The OGS compound, with its octylphenyl group, is a competitive inhibitor of T6PP, meaning it directly competes with the natural substrate for binding to the enzyme's active site. nih.gov
Irreversible Inhibition: Organophosphates can also act as irreversible inhibitors of serine esterases. nih.gov This type of inhibition is progressive and time-dependent. While not specific to p-Octylphenyl Phosphate, this mechanism is a known characteristic of the broader class of organophosphate compounds. researchgate.net
Enzyme Activation: In some contexts, compounds with an octylphenyl scaffold have been observed to stimulate enzyme activity. For instance, certain derivatives of 2,5-dideoxystreptamine (B1253846) featuring aryl groups can activate prohormone convertases like PC1/3 and PC2.
The interaction of detergents containing a p-octylphenyl group, such as Triton X-100, with enzymes like cholesterol oxidase has also been studied. While the enzyme's reaction rate generally decreases with increasing detergent concentration, the kinetics can be complex, sometimes inducing apparent cooperative behavior in mutant enzymes. oup.com
X-ray crystallography studies provide a detailed picture of how octylphenyl-containing ligands bind to enzymes. The crystal structure of S. typhimurium T6PP in complex with the inhibitor OGS (PDB ID: 6UPE) reveals the precise nature of the interaction. nih.govrcsb.org
The binding is characterized by:
Hydrophilic Interactions: The glucosyl and sulfate portions of the inhibitor form hydrogen bonds with conserved amino acid residues in the enzyme's active site, specifically Glu123, Lys125, and Glu167. nih.gov
Hydrophobic Interactions: The octylphenyl tail of OGS binds within a distinct hydrophobic sub-pocket of the enzyme. nih.gov This interaction is crucial for the inhibitor's affinity. The phenyl ring of OGS is noted to be rotated by 82° compared to the distal glucosyl ring of the natural substrate analog, indicating flexibility in this binding pocket and its ability to accommodate various chemical groups. nih.gov
This dual nature of binding, combining specific hydrogen bonds with broader hydrophobic interactions, is a common theme in enzyme-ligand recognition.
Interactions with Cellular Components (e.g., Membranes, Proteins) at the Molecular Level
The amphipathic structure of p-Octylphenyl Phosphate dictates its interaction with various cellular components, particularly membranes and proteins.
The hydrophobic octylphenyl tail facilitates the insertion of the molecule into lipid bilayers, while the charged phosphate headgroup influences its transport across the membrane. Studies on supported liquid membranes (SLMs) have shown that octylphenyl-containing carrier molecules, such as octyl(phenyl)‐N,N‐diisobutylcarbamoylmethylphosphine oxide (CMPO), can facilitate the transport of ions across a membrane. acs.org The transport mechanism involves diffusion through the membrane, driven by a concentration gradient. acs.org
Non-covalent interactions are fundamental to the biological activity of p-Octylphenyl Phosphate and related molecules. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, drive the binding to proteins and the formation of larger structures. google.comresearchgate.net
Protein Binding: As detailed in the enzyme interaction section (6.1.2), the octylphenyl group contributes significantly to binding affinity through hydrophobic interactions, while the phosphate group can form hydrogen bonds and salt bridges with charged or polar amino acid residues. nih.govresearchgate.net The binding of various polyphenols to proteins has been shown to correlate with the protein's amino acid sequence, particularly the number of proline residues and charged groups.
Supramolecular Assemblies: Due to its amphipathic nature, p-Octylphenyl Phosphate can self-assemble in aqueous environments. researchgate.net Similar to surfactants like Triton X-100 (which contains a t-octylphenyl group), it can form micelles above a certain critical micelle concentration. conicet.gov.arxml-journal.net These assemblies consist of a hydrophobic core formed by the octylphenyl tails and a hydrophilic shell of phosphate heads interacting with water. Such structures can solubilize other hydrophobic molecules and are a key principle in supramolecular chemistry. researchgate.net
Computational Approaches for Predicting Molecular Interactions
Computational methods are powerful tools for investigating the molecular interactions of compounds like p-Octylphenyl Phosphate at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For instance, in silico docking has been used to study how fingolimod (B1672674) (FTY720), a drug containing a 4-octylphenyl group, and its phosphorylated form bind to the active site of the S1P1 receptor. nih.govscispace.com These studies help identify key binding interactions, such as hydrogen bonds formed by the phosphate moiety and hydrophobic contacts made by the octylphenyl tail, and can estimate the binding energy of the complex. nih.govijpsjournal.com
These computational approaches are crucial for rational drug design, allowing for the prediction of binding affinity and the optimization of molecular structures to enhance interactions with biological targets. researchgate.net
Table of Mentioned Compounds
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict the binding orientation and affinity of a ligand (like p-octylphenyl phosphate) to a target macromolecule, typically a protein, and to observe the dynamic behavior of the resulting complex over time.
Molecular Docking: This technique places a ligand into the binding site of a receptor in various conformations and scores them based on a "binding energy," which estimates the stability of the interaction. Lower binding energy values typically indicate a more favorable and stable interaction. For a molecule like p-octylphenyl phosphate, docking studies could elucidate its potential to bind to various receptors, such as nuclear receptors or enzymes. Key interactions often involve the phosphate head group, which can form hydrogen bonds or electrostatic interactions with polar amino acid residues, and the octylphenyl tail, which can engage in hydrophobic interactions within non-polar pockets of the receptor.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-receptor complex in a simulated physiological environment. These simulations calculate the forces between atoms and their subsequent movements over a set period, providing insights into the flexibility of the complex and the persistence of key interactions. nih.gov For example, an MD simulation could reveal whether the initial hydrogen bonds formed by the phosphate group are stable or transient and how the hydrophobic tail adjusts its conformation within the binding pocket. nih.govnih.gov
Findings from Related Compounds: Studies on related phosphate-containing molecules, such as FTY720-phosphate (Fingolimod-phosphate), provide a template for the types of interactions p-octylphenyl phosphate might undergo. FTY720-phosphate is known to bind to sphingosine-1-phosphate (S1P) receptors. nih.gov Docking and MD studies of FTY720-phosphate with the S1P1 receptor have shown that the phosphate group is crucial for binding, forming strong hydrogen bonds and salt bridges with specific residues like arginine and lysine (B10760008) in the binding pocket. nih.gov The alkyl tail and phenyl group of FTY720 settle into a hydrophobic channel, stabilized by interactions with non-polar residues. nih.gov
Given its structure, a hypothetical docking of p-octylphenyl phosphate into a similar receptor might yield the interactions detailed in the table below.
Table 1: Hypothetical Key Molecular Interactions for p-Octylphenyl Phosphate in a Receptor Binding Site (Based on Analogue Studies)
| Interacting Ligand Moiety | Potential Interacting Residues (Example) | Type of Interaction | Significance |
| Phosphate Group (PO₄³⁻) | Arginine (Arg), Lysine (Lys) | Hydrogen Bonding, Electrostatic Interaction | Anchors the ligand in the binding site; crucial for binding affinity. |
| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking | Orients the ligand and contributes to binding stability. |
| Octyl Chain (-C₈H₁₇) | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic (Van der Waals) Interactions | Stabilizes the ligand within a non-polar pocket of the receptor. |
These simulations are instrumental in generating hypotheses about the molecular mechanisms of action, guiding further experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgnih.gov The fundamental principle is that the structural properties of a chemical dictate its physical properties and, consequently, its biological interactions. sysrevpharm.org
For a compound like p-octylphenyl phosphate, QSAR models could be developed or used to predict its potential for various biological interactions, such as binding to the estrogen receptor, based on its molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure.
Key Molecular Descriptors: A QSAR model for phenolic compounds binding to the estrogen receptor, for instance, identified several key descriptors. researchgate.net These descriptors, which would also be relevant for assessing p-octylphenyl phosphate, include:
Hydrophobic Descriptors (e.g., logP): The logarithm of the octanol-water partition coefficient (logP) quantifies a molecule's hydrophobicity. A higher logP, influenced by the octyl chain, would suggest a greater affinity for non-polar environments, such as the lipid interior of cell membranes or hydrophobic pockets in proteins.
Electronic Descriptors (e.g., HOMO and LUMO Energies): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, respectively. These are crucial for forming chemical bonds and charge-transfer interactions during binding. researchgate.net For phenolic compounds, a higher HOMO energy has been correlated with greater estrogen receptor binding affinity. researchgate.net
QSAR Model Application: A study on various phenolic chemicals established a QSAR model for predicting estrogen receptor (ER) binding affinity. researchgate.net The model demonstrated that chemicals capable of binding to the ER tended to have a large molecular volume (Vm) and high HOMO energy. researchgate.net By calculating these same descriptors for p-octylphenyl phosphate, one could use such a model to predict its potential ER activity.
Table 2: Key QSAR Descriptors and Their Relevance for Predicting Biological Interaction of p-Octylphenyl Phosphate
| Descriptor Class | Specific Descriptor | Definition | Relevance to p-Octylphenyl Phosphate |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | The long octyl chain would result in a high logP value, suggesting partitioning into lipid environments. |
| Steric | Vm (Molecular Volume) | The total volume occupied by the molecule. | The combined size of the phenyl, octyl, and phosphate groups determines steric fit in a binding site. researchgate.net |
| Electronic | ε(HOMO) Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons in a reaction; higher values linked to ER binding. researchgate.net |
| Electronic | ε(LUMO) Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons. researchgate.net |
QSAR provides a valuable, high-throughput method to screen compounds for potential biological activities and prioritize them for further experimental testing, reducing the reliance on extensive animal and laboratory studies. researchgate.net
Industrial and Technological Functionality: Principles and Mechanisms in Materials Science
Fundamental Principles of p-Octylphenyl Phosphate (B84403) as a Functional Additive
p-Octylphenyl phosphate is utilized as an additive that is physically incorporated into a polymer matrix. mdpi.com Its performance as a functional additive is a result of its molecular interactions with the polymer chains and its behavior under thermal stress.
Mechanisms of Plasticization in Polymer Systems
As a plasticizer, p-octylphenyl phosphate increases the flexibility and workability of polymers. This is achieved by inserting its molecules between the long polymer chains. The bulky octylphenyl group disrupts the close packing of the polymer chains, reducing the intermolecular forces (van der Waals forces) between them. This separation of polymer chains allows them to slide past each other more easily, resulting in a lower glass transition temperature and increased flexibility of the material. The phosphate functional group can also contribute to this effect through specific interactions with polar polymer backbones.
Organophosphate esters, including p-octylphenyl phosphate, are known to be effective plasticizers, particularly in materials like PVC. atamanchemicals.com Their ability to enhance flexibility makes them valuable in applications where rigid polymers need to be made more pliable. atamanchemicals.com
Fire Retardancy Mechanisms (e.g., Condensed Phase, Gas Phase)
The fire-retardant properties of p-octylphenyl phosphate are a key aspect of its industrial functionality. Like many phosphorus-based flame retardants, it can act in both the condensed (solid) phase and the gas phase to inhibit or suppress combustion. mdpi.comcrepim.comdiva-portal.org The specific mechanism that dominates can depend on the polymer type and the conditions of combustion. diva-portal.org
Condensed Phase Mechanism:
In the condensed phase, upon heating, p-octylphenyl phosphate can decompose to form phosphoric or polyphosphoric acid species. mdpi.comcrepim.com These acidic species promote the dehydration and charring of the polymer. crepim.commdpi.com The resulting char layer acts as a protective barrier on the material's surface. crepim.com This barrier insulates the underlying polymer from the heat of the flame and restricts the flow of flammable volatile gases (fuel) to the combustion zone. crepim.comrsc.org This process, known as intumescence, is a highly effective fire retardancy strategy. crepim.com The formation of a stable, insulating char layer is a critical aspect of the condensed phase mechanism. rsc.orgrsc.org
Gas Phase Mechanism:
In the gas phase, the thermal decomposition of p-octylphenyl phosphate can release phosphorus-containing radicals (such as PO• and PO₂•). researchgate.netkmtindustrial.com These reactive species act as radical scavengers in the flame, interrupting the chain reactions of combustion. researchgate.netkmtindustrial.com They effectively trap highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the flame, thus quenching the fire. mdpi.comresearchgate.net This gas-phase activity is particularly relevant for certain types of polymers. mdpi.com
The dual-action capability of p-octylphenyl phosphate, operating in both the condensed and gas phases, makes it a versatile and effective flame retardant for a range of materials.
Integration into Advanced Material Systems and Composites
The functional properties of p-octylphenyl phosphate make it a candidate for integration into advanced material systems and composites to enhance their performance characteristics. Its role extends beyond simple polymers to more complex formulations where specific properties like fire resistance and flexibility are paramount.
In composite materials, p-octylphenyl phosphate can be incorporated into the polymer matrix to impart flame retardancy to the entire system. For instance, in fiber-reinforced plastics, the addition of such flame retardants to the resin can significantly improve the fire safety of the final composite part. The even distribution of the additive within the matrix is crucial for achieving consistent performance.
Research into advanced material systems often involves creating multifunctional materials. For example, the incorporation of p-octylphenyl phosphate could be combined with other additives like UV stabilizers or antioxidants to create a polymer system with a comprehensive suite of protective properties. acs.orgresearchgate.net Furthermore, its use has been explored in specialized applications such as in the formulation of ion-selective membranes and in hydrometallurgical extraction processes, indicating its versatility in different technological contexts. mtech.edumyu-group.co.jp
Degradation and Leaching Behavior from Material Matrices
A critical consideration for the use of any additive in a polymer matrix is its long-term stability, including its potential to degrade or leach out of the material over time. As an additive flame retardant, p-octylphenyl phosphate is not chemically bonded to the polymer matrix. atamanchemicals.com This physical incorporation means that it can potentially migrate to the surface of the material and be released into the environment. mdpi.com
The process of leaching is influenced by several factors, including the properties of the polymer, the concentration of the additive, and the environmental conditions to which the material is exposed. For example, exposure to water, solvents, or elevated temperatures can accelerate the migration and leaching of organophosphate esters from plastics. mdpi.comresearchgate.net
Studies have shown that organophosphate esters can be released from various plastic products during their use and disposal. whiterose.ac.uk The rate of release can be significant, particularly in outdoor applications where materials are exposed to weathering. acs.org For instance, research on the solvometallurgical recovery of metals from PVC waste has demonstrated that organic additives, including di-n-octyl phenyl phosphate, can be co-extracted during the process, highlighting their mobility within the polymer matrix. rsc.orgresearchgate.net
The degradation of p-octylphenyl phosphate within the polymer matrix can also occur, potentially influenced by factors such as UV radiation and thermal stress. This degradation can affect the long-term performance of the additive and may lead to the formation of other chemical species. Understanding these degradation and leaching pathways is essential for assessing the environmental fate and long-term efficacy of p-octylphenyl phosphate in material applications.
Future Research Directions and Emerging Challenges
Development of Green and Sustainable Synthesis Methodologies
Traditional synthesis of organophosphate esters often involves energy-intensive processes and the use of hazardous chemicals. brbs.nl For instance, the conventional route starts from mined phosphate (B84403) rock, which is converted to white phosphorus and then chlorinated to phosphorus trichloride (B1173362) before being functionalized into organophosphate esters. brbs.nl This process involves significant energy consumption due to successive reduction and re-oxidation steps and leads to the formation of undesirable chlorinated byproducts. brbs.nl
Table 1: Comparison of Traditional vs. Green Synthesis Principles for Organophosphate Esters
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Starting Materials | Mined phosphate rock, chlorinated intermediates brbs.nl | Renewable resources, non-toxic precursors researchgate.net |
| Energy Consumption | High, due to redox cycling brbs.nl | Lower, aims for energy efficiency researchgate.net |
| Byproducts | Chlorinated and other hazardous wastes brbs.nl | Benign or recyclable byproducts researchgate.net |
| Environmental Impact | Potential for significant pollution brbs.nl | Minimized environmental footprint researchgate.net |
Novel Analytical Technologies for High-Throughput and In-Situ Monitoring
The detection and quantification of p-Octylphenyl Phosphate and other OPEs in various environmental matrices are crucial for assessing exposure and impact. nih.gov Current research is driving the development of novel analytical technologies that offer higher throughput, greater sensitivity, and the potential for real-time, in-situ monitoring.
High-throughput methods are essential for processing large numbers of samples efficiently. mdpi.com Techniques such as pressurized liquid extraction (PLE) are being refined to increase sample processing speed while eliminating the use of harmful chlorinated solvents like methylene (B1212753) chloride. mdpi.comprovidence.edu Furthermore, advanced analytical instruments like ultra-performance liquid chromatography coupled with high-resolution mass spectrometry enable the rapid determination of OPE metabolites in biological samples such as urine with minimal sample preparation. nih.gov
For in-situ monitoring, which allows for continuous, on-site measurements, technologies like the ChemScan mini analyzers provide a robust solution for monitoring phosphate levels in demanding environments like wastewater influents. in-situ.com Another promising approach is the development of portable systems based on diffusive gradients in thin films (DGT), which can preconcentrate dissolved phosphates from fresh waters for on-site analysis. nih.gov These advancements are critical for early warning systems and effective environmental management. nih.gov
Table 2: Emerging Analytical Technologies for Organophosphate Ester Monitoring
| Technology | Principle | Advantages | Application |
|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperature and pressure. mdpi.com | High-throughput, reduced use of harmful solvents. mdpi.comprovidence.edu | Environmental samples (e.g., particulate matter). mdpi.com |
| UPLC-HRMS | Chromatographic separation followed by high-resolution mass analysis. nih.gov | High-throughput, sensitive detection of metabolites. nih.gov | Biomonitoring (e.g., urine). nih.gov |
| In-Situ Analyzers | Automated chemical analysis in a ruggedized, field-deployable unit. in-situ.com | Continuous, real-time data, process control. in-situ.com | Wastewater monitoring. in-situ.com |
| Diffusive Gradients in Thin Films (DGT) | Passive sampling and preconcentration of analytes from water. nih.gov | In-situ preconcentration, suitable for on-site analysis. nih.gov | Freshwater monitoring. nih.gov |
Predictive Modeling for Environmental and Biological Fate under Climate Change Scenarios
Understanding the long-term environmental and biological fate of p-Octylphenyl Phosphate is complicated by the dynamic nature of the global climate. Future research will increasingly rely on predictive modeling to forecast how climate change will influence the transport, persistence, and bioaccumulation of this compound. nih.gov
Multimedia environmental fate models are valuable tools for investigating these complex interactions. nih.gov These models can simulate how changes in temperature, precipitation, and other climate-related variables affect the partitioning and movement of chemicals between air, water, soil, and biota. researchgate.netnih.gov For instance, studies have shown that the behavior of OPEs can vary significantly depending on a city's climate and built environment, with some compounds acting as mobile contaminants in one scenario and as bioaccumulative ones in another. researchgate.netnih.gov
Climate change can also alter biological processes that affect the fate of chemicals. nih.gov Changes in temperature can influence the metabolic rates of organisms, potentially altering the uptake and biotransformation of p-Octylphenyl Phosphate. nih.gov Predictive food-web bioaccumulation models can help to estimate how these changes will impact the concentration of the compound in various species. nih.gov Research in this area is critical for anticipating future environmental risks and developing effective mitigation strategies. nih.govau.dk
Design of Environmentally Benign and Biodegradable Alternatives
A significant challenge in the field of industrial chemicals is the development of alternatives that are both effective and environmentally benign. For p-Octylphenyl Phosphate and other OPEs, future research will focus on designing molecules that perform their intended function (e.g., as flame retardants or plasticizers) but are readily biodegradable, thus preventing their persistence and accumulation in the environment. brbs.nl
The principles of "benign by design" guide this research, where biodegradability is a key consideration from the initial stages of molecular design. brbs.nl This involves creating chemical structures that can be easily broken down by microorganisms in the environment. researchgate.net Computational tools like Quantitative Structure-Activity Relationship (QSAR) models can be used to screen large virtual libraries of potential alternative compounds for their predicted biodegradability and other environmentally relevant properties. brbs.nl
Researchers are also exploring the use of bio-based materials as replacements for synthetic chemical additives. For example, lignin, a bio-renewable polymer, shows promise as a natural antioxidant in the manufacturing of plastic materials. tandfonline.com The development of biodegradable polymers, such as certain aliphatic polycarbonates and polyaspartic acid derivatives, is another active area of research for applications like oilfield scale inhibitors, aiming to replace less biodegradable phosphonate (B1237965) compounds. researchgate.netresearchgate.net
Interdisciplinary Research on Novel Applications and Fundamental Science
While p-Octylphenyl Phosphate is primarily known for its use as a flame retardant and plasticizer, interdisciplinary research may uncover novel applications for this class of compounds. wikipedia.orgnih.gov Organophosphates are a diverse group of chemicals with a wide range of properties and biological activities. wikipedia.org For instance, they are integral to life in the form of adenosine (B11128) triphosphate (ATP), which is the primary energy carrier in cells. mdpi.comfloridapoly.eduearthdate.org
Future research could explore the unique chemical properties of p-Octylphenyl Phosphate for applications in areas such as organic synthesis, where organophosphates can serve as versatile substrates in various chemical reactions. mdpi.com The phosphate group can act as a directing group in transition-metal-catalyzed reactions, facilitating the synthesis of complex molecules. mdpi.com
Collaborations between chemists, biologists, material scientists, and toxicologists will be essential for a more complete understanding of the fundamental science of p-Octylphenyl Phosphate. This includes elucidating its mechanisms of action at a molecular level, its interactions with biological systems, and its potential for new, beneficial applications that are developed with a full life-cycle perspective, ensuring both efficacy and environmental sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
